

An In-depth Technical Guide to the Synthesis and Purification of Decylphosphonic Acid

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Compound of Interest

Compound Name: Decylphosphonic acid

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Decylphosphonic acid (DPA) is an organophosphorus compound of significant interest due to its utility in surface modification, the formation of self-assembled monolayers (SAMs), and as a component in the development of advanced materials and pharmaceuticals.^[1] Its ability to anchor to metal oxide surfaces via the phosphonic acid headgroup, while the decyl tail modifies surface properties, makes it a versatile molecule in nanotechnology, electronics, and corrosion inhibition. This guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for **decylphosphonic acid**, complete with detailed experimental protocols, quantitative data, and process visualizations.

Physicochemical Properties

A summary of the key physical and chemical properties of **decylphosphonic acid** is presented below.

Property	Value	Reference
CAS Number	6874-60-8	
Molecular Formula	C ₁₀ H ₂₃ O ₃ P	[2]
Molecular Weight	222.26 g/mol	[2]
Appearance	White powder/solid	
Melting Point	100-101 °C	
Purity (Commercial)	≥99%	

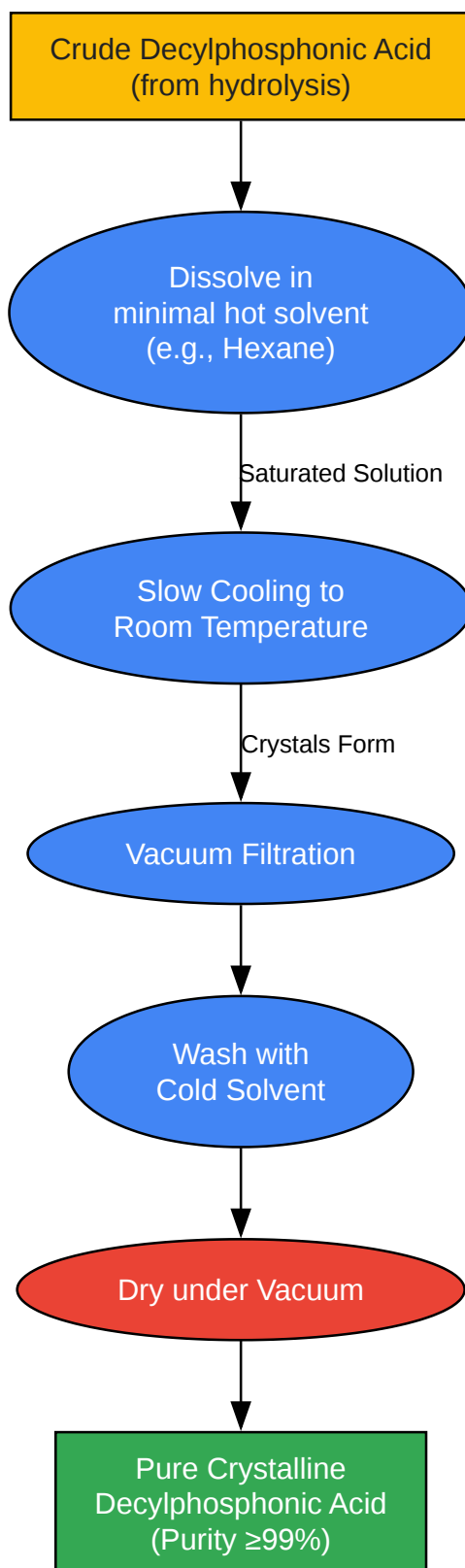
Synthesis of Decylphosphonic Acid

The most prevalent and reliable method for synthesizing **decylphosphonic acid** involves a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate ester, followed by hydrolysis to yield the final phosphonic acid.[3][4][5]

Step 1: Synthesis of Diethyl Decylphosphonate via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for creating a carbon-phosphorus bond.[6][7] It involves the reaction of a trialkyl phosphite (e.g., triethyl phosphite) with an alkyl halide (e.g., 1-bromodecane).[3][4] The mechanism proceeds through an initial S_N2 attack by the nucleophilic phosphorus on the alkyl halide, forming a phosphonium salt intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to yield the stable pentavalent phosphonate ester.[7]





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